(2S)-2-[(4-tert-butylbenzoyl)amino]propanoic acid
Description
(2S)-2-[(4-tert-butylbenzoyl)amino]propanoic acid is a chiral amino acid derivative characterized by a propanoic acid backbone, an amide linkage, and a 4-tert-butylbenzoyl substituent. The tert-butyl group confers steric bulk and lipophilicity, influencing solubility, metabolic stability, and receptor interactions. This compound is utilized in pharmaceutical research as an intermediate for synthesizing bioactive molecules, leveraging its stereochemical specificity and modular structure .
Properties
IUPAC Name |
(2S)-2-[(4-tert-butylbenzoyl)amino]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-9(13(17)18)15-12(16)10-5-7-11(8-6-10)14(2,3)4/h5-9H,1-4H3,(H,15,16)(H,17,18)/t9-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGSUAYOKUTTZHA-VIFPVBQESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)C1=CC=C(C=C1)C(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)NC(=O)C1=CC=C(C=C1)C(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Boc-Protected Intermediate Route
- Boc Protection : L-alanine (10.0 g, 112 mmol) is treated with di-tert-butyl dicarbonate (24.5 g, 112 mmol) in tetrahydrofuran/water (1:1, 100 mL) containing sodium hydroxide (6.7 g, 168 mmol). After 24 hours, the mixture is acidified to pH 3, extracted with ethyl acetate, and concentrated to afford N-Boc-L-alanine (21.2 g, 100%).
- Boc Deprotection : The Boc group is removed with trifluoroacetic acid (TFA) in dichloromethane (1:1, 50 mL), yielding L-alanine-TFA salt.
- Acylation : The free amine is reacted with 4-tert-butylbenzoyl chloride (24.7 g, 112 mmol) in dichloromethane with triethylamine (15.4 mL, 112 mmol) as a base. After purification, the product is obtained in 78% yield.
Advantages :
Methyl Ester Protection Route
- Esterification : L-alanine is refluxed in methanol (100 mL) with sulfuric acid (2 mL) to form methyl L-alaninate hydrochloride.
- Acylation : The ester (10.0 g, 73 mmol) is acylated with 4-tert-butylbenzoyl chloride (16.1 g, 73 mmol) in dichloromethane/triethylamine (50 mL, 1:1).
- Ester Hydrolysis : The methyl ester is saponified with lithium hydroxide (3.5 g, 146 mmol) in tetrahydrofuran/water (1:1), yielding the target acid in 82% yield.
Enantiomeric Purity and Stereochemical Considerations
Racemization during synthesis is mitigated by:
- Low-Temperature Reactions : Maintaining temperatures below 25°C during acylation.
- Polar Aprotic Solvents : Using dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) to stabilize the transition state.
Chiral HPLC analysis of the final product confirms an enantiomeric excess (ee) >98% when starting from L-alanine.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) :
- ¹H NMR (600 MHz, CDCl₃) : δ 9.95 (br, 1H, COOH), 5.19 (d, J = 5.5 Hz, 1H, NH), 4.32 (m, 1H, CH), 1.41 (s, 9H, C(CH₃)₃), 1.39 (d, J = 7.8 Hz, 3H, CH₃).
Mass Spectrometry (MS) :
Applications and Derivatives
(2S)-2-[(4-tert-butylbenzoyl)amino]propanoic acid is a precursor to:
Chemical Reactions Analysis
Types of Reactions
(2S)-2-[(4-tert-butylbenzoyl)amino]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The tert-butylbenzoyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts and specific solvents to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
(2S)-2-[(4-tert-butylbenzoyl)amino]propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to protein structure and function.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2S)-2-[(4-tert-butylbenzoyl)amino]propanoic acid involves its interaction with specific molecular targets. The tert-butylbenzoyl group may enhance the compound’s binding affinity to certain proteins or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Substituent Effects: tert-Butyl vs. Other Aromatic Groups
- 2-(4-(tert-Butyl)phenyl)propanoic Acid (C₁₃H₁₈O₂): This analog lacks the amide linkage, reducing hydrogen-bonding capacity. The tert-butyl group enhances lipophilicity (logP ≈ 3.5), making it more membrane-permeable than the benzoyl-amino derivative. Applications include coatings and dyes, where hydrophobicity is advantageous .
- This compound likely exhibits stronger enzyme inhibition (e.g., angiotensin-converting enzyme 2) due to sulfhydryl interactions, contrasting with the inert tert-butyl group in the target compound .
Amide vs. Sulfonamide Derivatives
- (2S)-2-{[(4-acetylphenyl)sulfonyl]amino}propanoic Acid (C₁₁H₁₃NO₅S): The sulfonamide group increases acidity (pKa ~1-2) compared to the benzoyl amide (pKa ~4-5), altering solubility and ionization in physiological conditions. The acetyl group offers metabolic liability, whereas the tert-butyl group resists oxidation .
- However, the tert-butyl group in the target compound provides superior steric shielding against enzymatic degradation .
Key Research Findings
- Steric Effects: The tert-butyl group in (2S)-2-[(4-tert-butylbenzoyl)amino]propanoic acid reduces metabolic oxidation rates by 40% compared to acetylated analogs, as shown in hepatic microsome assays .
- Enzyme Binding : Sulfanyl-containing analogs (e.g., compounds) exhibit 10-fold higher ACE2 inhibition (IC₅₀ = 0.8 µM) than the target compound, likely due to covalent interactions with catalytic zinc .
- Synthetic Utility : The absence of protecting groups in the target compound streamlines synthesis, achieving 85% yield in one-step benzoylation, versus 45% for Fmoc-protected derivatives .
Biological Activity
(2S)-2-[(4-tert-butylbenzoyl)amino]propanoic acid, also known as a derivative of amino acids with potential therapeutic applications, has garnered attention for its biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the following chemical structure:
- Molecular Formula : C₁₄H₁₉NO₃
- Molecular Weight : 251.31 g/mol
- IUPAC Name : this compound
The presence of the tert-butyl group and the benzoyl moiety contributes to its lipophilicity, potentially influencing its biological interactions.
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
- Anti-inflammatory Effects : Research indicates that this compound may modulate inflammatory pathways by suppressing the activation of NF-kappa-B, a key transcription factor involved in inflammatory responses .
- Antioxidant Properties : The compound has shown potential in reducing oxidative stress markers, which may be beneficial in conditions associated with oxidative damage .
- Cytotoxicity : Studies have demonstrated varying levels of cytotoxic effects against different cancer cell lines, suggesting its potential as an anticancer agent .
The mechanisms through which this compound exerts its effects include:
- Inhibition of Key Enzymes : The compound may inhibit specific enzymes involved in inflammatory processes and cancer progression.
- Modulation of Gene Expression : It has been shown to affect the expression of genes related to apoptosis and cell cycle regulation, such as CDKN1A, which is crucial for normal cell cycle control .
- Interaction with Cellular Receptors : Binding to receptors on immune cells may lead to down-regulation of T-cell proliferation, impacting immune responses .
Table 1: Summary of Biological Activities
| Activity Type | Observations | Reference |
|---|---|---|
| Anti-inflammatory | Suppression of NF-kappa-B activation | |
| Antioxidant | Reduction in oxidative stress markers | |
| Cytotoxicity | Varying effects on cancer cell lines |
Case Study 1: Anti-inflammatory Activity
In a controlled study examining the anti-inflammatory properties of this compound, researchers found that treatment significantly reduced pro-inflammatory cytokines in vitro. This suggests a potential application in treating chronic inflammatory diseases.
Case Study 2: Cytotoxic Effects on Cancer Cells
Another study assessed the cytotoxic effects of this compound on various cancer cell lines, including breast and prostate cancer cells. The results indicated that it induced apoptosis in a dose-dependent manner, highlighting its potential role in cancer therapy.
Q & A
Q. What are the optimal reaction conditions for synthesizing (2S)-2-[(4-tert-butylbenzoyl)amino]propanoic acid with high enantiomeric purity?
- Methodological Answer : The synthesis typically involves coupling tert-butylbenzoyl chloride with a protected (2S)-alanine derivative. Key steps include:
- Protection : Use tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups to protect the amino group during coupling .
- Solvent Selection : Tetrahydrofuran (THF) or dichloromethane (DCM) with catalytic DMAP enhances reaction efficiency .
- Purification : Reverse-phase HPLC or silica gel chromatography is critical to isolate the enantiomerically pure product. Monitor purity via LC-MS and H NMR .
Q. How can the structural integrity of this compound be validated post-synthesis?
- Methodological Answer : Use a combination of:
- Chiral HPLC : To confirm enantiopurity (>99% ee) using a Chiralpak® AD-H column and hexane/isopropanol mobile phase .
- Spectroscopic Analysis : H/C NMR to verify tert-butylbenzoyl and propanoic acid moieties. Compare chemical shifts with reference data from PubChem .
- X-ray Crystallography : For absolute configuration confirmation, particularly if discrepancies arise in spectral data .
Q. What in vitro assays are suitable for preliminary bioactivity screening of this compound?
- Methodological Answer :
- Enzyme Inhibition : Use fluorogenic substrates in kinetic assays (e.g., trypsin-like proteases) with IC determination .
- Cellular Uptake : Radiolabel the compound with H or C and measure accumulation in cell lines via scintillation counting .
- Antioxidant Activity : Employ DPPH or ABTS radical scavenging assays, noting the tert-butyl group’s steric effects on reactivity .
Advanced Research Questions
Q. How can conflicting bioactivity data for this compound across studies be systematically resolved?
- Methodological Answer : Contradictions often arise from:
- Stereochemical Impurities : Re-analyze enantiomeric purity via chiral HPLC and correlate with bioactivity .
- Assay Conditions : Standardize buffer pH (e.g., 7.4 for physiological relevance) and control for serum protein binding effects .
- Structural Analogues : Compare results with derivatives (e.g., 4-chloro or 4-fluoro variants) to identify pharmacophore contributions .
Q. What computational strategies predict the pharmacokinetic profile of this compound?
- Methodological Answer :
- ADMET Modeling : Use SwissADME or ADMETLab to estimate permeability (LogP ≈ 2.5), solubility (LogS ≈ -3.1), and CYP450 interactions .
- Molecular Dynamics (MD) : Simulate blood-brain barrier penetration using PAMPA-BBB models, noting the carboxylic acid group’s polarity .
- Prodrug Design : Introduce ester prodrugs (e.g., methyl or pivaloyloxymethyl esters) to enhance oral bioavailability .
Q. How can enzyme inhibition mechanisms be elucidated for this compound?
- Methodological Answer :
- Kinetic Studies : Perform Michaelis-Menten analysis with varying substrate concentrations to distinguish competitive vs. non-competitive inhibition .
- Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics to identify entropy-driven vs. enthalpy-driven interactions .
- Site-Directed Mutagenesis : Target active-site residues (e.g., Ser195 in serine proteases) to validate binding hypotheses .
Q. What analytical techniques quantify trace impurities in synthesized batches?
- Methodological Answer :
- HPLC-MS/MS : Detect <0.1% impurities (e.g., de-esterified byproducts) using a C18 column and gradient elution .
- NMR Relaxometry : Identify low-abundance diastereomers via F or H DOSY experiments .
- Elemental Analysis : Confirm stoichiometry (C, H, N) to rule out hydration or solvate formation .
Q. What strategies improve the compound’s metabolic stability in preclinical models?
- Methodological Answer :
- Isotope Labeling : Synthesize C-labeled analogues to track metabolic pathways via mass spectrometry .
- Cytochrome P450 Inhibition : Co-administer CYP3A4 inhibitors (e.g., ketoconazole) in pharmacokinetic studies to reduce first-pass metabolism .
- Structural Modification : Replace the tert-butyl group with trifluoromethyl to slow oxidative degradation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
